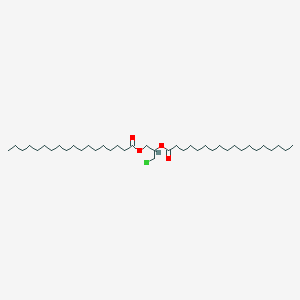

rac-1,2-Distearoyl-3-chloropropanediol

Beschreibung

The exact mass of the compound 3-Chloropropane-1,2-diyl dioctadecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-chloro-2-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTQZUQMHKFAHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H75ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291955 | |

| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72468-92-9 | |

| Record name | NSC79288 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79288 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of rac-1,2-Distearoyl-3-chloropropanediol, a significant lipid molecule in various research applications. This document includes key chemical data, experimental protocols for its synthesis and analysis, and a discussion of its potential role in biological systems and drug development.

Core Chemical Properties

This compound is a diacylglycerol derivative where the hydroxyl groups at positions 1 and 2 of the glycerol (B35011) backbone are esterified with stearic acid, and the hydroxyl group at position 3 is substituted with a chlorine atom. It is classified as a chlorinated lipid and is of interest in food science, toxicology, and biomedical research.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃₉H₇₅ClO₄ | [1][2] |

| Molecular Weight | 643.46 g/mol | [1][2] |

| CAS Number | 72468-92-9 | [1][3] |

| Physical State | Solid | [2] |

| Purity | Typically >95% - >99% | [2][3][4] |

| Storage Temperature | -20°C | [2] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) (inferred from similar lipids) | [5] |

Synthesis and Experimental Protocols

Logical Synthesis Workflow

The synthesis can be conceptualized as a two-step process: the preparation of the acylating agent (stearoyl chloride) followed by the esterification of the glycerol derivative.

References

- 1. This compound |CAS 72468-92-9|DC Chemicals [dcchemicals.com]

- 2. This compound, 72468-92-9 | BroadPharm [broadpharm.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound – CRM LABSTANDARD [crmlabstandard.com]

- 5. Diacylglycerol generated in CHO cell plasma membrane by phospholipase C is used for triacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical Characteristics of rac-1,2-Distearoyl-3-chloropropanediol

This technical guide provides a comprehensive overview of the known physical characteristics of rac-1,2-Distearoyl-3-chloropropanediol, a molecule of significant interest in the fields of food safety and analytical chemistry. This document is intended for researchers, scientists, and professionals in drug development and food science who require detailed information on this compound.

Core Physical and Chemical Properties

This compound is a diacylglycerol derivative, specifically a diester of stearic acid and 3-chloro-1,2-propanediol (B139630) (3-MCPD). Its presence is often associated with the processing of edible oils and fats, where it is classified as a process contaminant. Due to its long saturated fatty acid chains, it is expected to be a waxy solid at room temperature with limited solubility in polar solvents.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | (3-chloro-2-octadecanoyloxypropyl) octadecanoate | |

| Synonyms | 1,2-Bis-stearoyl-3-chlorpropanediol, 3-Chloro-1,2-propanediol distearate, Stearic acid, (chloromethyl)ethylene ester | |

| CAS Number | 72468-92-9 | [1] |

| Molecular Formula | C₃₉H₇₅ClO₄ | [2] |

| Molecular Weight | 643.46 g/mol | [2] |

| Appearance | Expected to be a crystalline or waxy solid at room temperature, based on the properties of similar long-chain triacylglycerols.[3] | - |

| Melting Point | Specific experimental data not found. As a mixture of glycerides, it is expected to melt over a range rather than at a sharp point.[4][5] | - |

| Boiling Point | Specific experimental data not found. Expected to be very high with decomposition due to its high molecular weight. | - |

| Solubility | Commercially available as a solution in methanol.[6][7] A structurally similar compound, 1,2-Distearoyl-3-Palmitoyl-rac-glycerol, is soluble in chloroform (B151607) (10 mg/mL).[3] | - |

| Purity (Commercial) | Typically ≥95% | [8][9] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

While a specific melting point for this compound is not documented, the following is a generalized experimental protocol for determining the melting range of fats and lipids, adapted from standard methodologies.[4][5] This method is suitable for compounds that soften and melt over a temperature range.

Objective: To determine the melting range of a solid fat sample.

Apparatus:

-

Melting point capillary tubes (1 mm inner diameter)

-

Calibrated thermometer (0.2°C subdivisions) or digital temperature probe

-

Melting point apparatus or a Thiele tube setup with a suitable heating bath (e.g., silicone oil)

-

Sample grinder or mortar and pestle

-

Bunsen burner or sealing tool for capillaries

Procedure:

-

Sample Preparation: Ensure the sample is dry and free of impurities. If necessary, melt the sample at a low temperature and filter it. Grind the solid sample into a fine powder.

-

Capillary Loading: Push the open end of a capillary tube into the powdered sample, trapping a small amount. Tap the sealed end of the tube gently on a hard surface to pack the sample into the bottom. Repeat until a column of 2-3 mm of packed sample is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the capillary is positioned adjacent to the thermometer bulb or temperature probe for accurate reading.

-

Heating and Observation:

-

Rapid Determination (Optional): First, heat the sample rapidly to get an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

Accurate Determination: Use a fresh sample. Heat the apparatus quickly to about 10-15°C below the approximate melting point. Then, decrease the heating rate to 0.5-1.0°C per minute.[5]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid becomes visible (the onset of melting).

-

Record the temperature at which the entire sample has completely turned into a clear liquid (the clear point).

-

The melting point is reported as this range.

-

-

Replicates: Perform the determination in triplicate to ensure reproducibility. The results should not differ by more than 0.5°C.[4]

Analytical Workflow Visualization

This compound is a type of 3-MCPD ester. Its analysis in matrices like edible oils follows a complex workflow. The diagram below illustrates a typical indirect analytical approach for the quantification of 3-MCPD esters, which involves hydrolysis of the ester to free 3-MCPD followed by derivatization and chromatographic analysis.[10][11][12]

Caption: General workflow for the indirect analysis of 3-MCPD esters in edible oils.

References

- 1. This compound-13C3 [lgcstandards.com]

- 2. 1,3-Distearoyl-2-chloropropanediol | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. egyankosh.ac.in [egyankosh.ac.in]

- 5. img.antpedia.com [img.antpedia.com]

- 6. This compound solution – CRM LABSTANDARD [crmlabstandard.com]

- 7. This compound-d5 solution – CRM LABSTANDARD [crmlabstandard.com]

- 8. This compound – CRM LABSTANDARD [crmlabstandard.com]

- 9. This compound – CRM LABSTANDARD [crmlabstandard.com]

- 10. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 11. glsciences.eu [glsciences.eu]

- 12. benchchem.com [benchchem.com]

Technical Guide: Solubility of rac-1,2-Distearoyl-3-chloropropanediol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic lipid molecule of interest in various fields, including its role as an intermediate in chemical synthesis and its potential presence as a process contaminant. A thorough understanding of its solubility in organic solvents is critical for its synthesis, purification, formulation, and analytical characterization. This document provides a technical overview of the solubility profile of this compound, based on established chemical principles and data from structurally analogous compounds. Due to the absence of specific published quantitative data for this exact molecule, this guide infers its solubility based on the behavior of similar long-chain fatty acid esters, such as tristearin (B179404).

Physicochemical Properties

-

IUPAC Name: (3-chloro-2-octadecanoyloxypropyl) octadecanoate

-

Molecular Formula: C₃₉H₇₅ClO₄

-

Molecular Weight: 643.46 g/mol

-

Physical State: Solid

Solubility Profile

The solubility of such long-chain lipids is primarily driven by the polarity of the solvent. Non-polar and weakly polar solvents are generally effective at solvating the long hydrocarbon chains, while polar solvents are less effective.

Table 1: Inferred Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Expected Solubility | Rationale / Notes |

| Non-Polar Hydrocarbons | Hexane, Toluene | Soluble | These solvents effectively solvate the long non-polar stearoyl chains. |

| Chlorinated Solvents | Chloroform (B151607), Dichloromethane | Soluble to Very Soluble | Similar polarity to the solute; tristearin is known to be soluble in chloroform[1][2][3]. |

| Ethers | Diethyl Ether | Sparingly to Soluble | Moderately polar, can interact with the ester and chloro groups. |

| Ketones | Acetone | Slightly Soluble to Sparingly Soluble | Tristearin exhibits limited solubility in acetone, which decreases significantly at lower temperatures[4]. |

| Esters | Ethyl Acetate | Slightly Soluble to Sparingly Soluble | The polarity is higher than that of the solute, limiting solubility[4]. |

| Alcohols | Ethanol (B145695), Methanol | Very Slightly Soluble to Insoluble | The high polarity and hydrogen-bonding nature of alcohols do not favor the dissolution of large, non-polar lipids. Tristearin is soluble in hot ethanol but nearly insoluble in cold ethanol[2][5]. It has very limited solubility in methanol[4]. |

| Aqueous Solvents | Water | Insoluble | The molecule is highly hydrophobic due to the long fatty acid chains. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a standard, generalized protocol for determining the thermodynamic solubility of a solid compound like this compound in an organic solvent. This method is widely accepted and aims to establish an equilibrium between the dissolved and undissolved solute.

4.1 Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or Gas Chromatography (GC) system.

4.2 Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid this compound (e.g., 5-10 mg) to a glass vial containing a known volume of the selected solvent (e.g., 2 mL). The key is to ensure undissolved solid remains visible.

-

Equilibration: Securely cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time may need to be extended for poorly soluble compounds.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method. Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by applying the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While direct quantitative solubility data for this compound remains to be formally published, its chemical structure strongly suggests a solubility profile characteristic of large, non-polar lipids. It is expected to be soluble in non-polar organic solvents like chloroform and hydrocarbons, with diminishing solubility in more polar solvents such as alcohols. For precise quantification, the standardized shake-flask experimental protocol outlined in this guide provides a reliable and robust methodology for researchers in drug development and chemical analysis.

References

The Stereochemical Landscape of rac-1,2-Distearoyl-3-chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of rac-1,2-Distearoyl-3-chloropropanediol, a synthetic diacylglycerol analog. The document details the synthesis of its racemic and enantiomerically pure forms, methods for chiral resolution, and potential biological significance, with a focus on its interaction with key signaling pathways.

Core Concepts in the Stereochemistry of 1,2-Distearoyl-3-chloropropanediol

This compound is a chiral molecule due to the presence of a stereocenter at the C2 position of the glycerol (B35011) backbone. This results in the existence of two enantiomers: (S)-1,2-Distearoyl-3-chloropropanediol and (R)-1,2-Distearoyl-3-chloropropanediol. The racemic mixture, denoted as this compound, is an equimolar mixture of these two enantiomers.

The stereochemistry of diacylglycerols is of paramount importance in biological systems, as enzymes and receptors often exhibit a high degree of stereoselectivity. For instance, protein kinase C (PKC), a key enzyme in cellular signaling, is preferentially activated by the sn-1,2-diacylglycerol configuration.[1] Therefore, the ability to synthesize and separate the individual enantiomers of 1,2-Distearoyl-3-chloropropanediol is crucial for investigating their specific biological activities.

Physicochemical and Stereochemical Data

| Property | This compound | (R)- & (S)-1,2-Distearoyl-glycerol (general) |

| Molecular Formula | C₃₉H₇₅ClO₄ | C₃₉H₇₆O₅ |

| Molecular Weight | 643.46 g/mol [2] | 625.02 g/mol |

| Appearance | Expected to be a waxy solid | White to off-white powder |

| Melting Point | Not reported | Varies with purity and crystalline form |

| Optical Rotation, [α]D | 0° (racemic mixture) | Equal in magnitude, opposite in sign for (R) and (S) enantiomers. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the direct esterification of racemic 3-chloro-1,2-propanediol (B139630) with stearic acid.

Materials:

-

rac-3-Chloro-1,2-propanediol

-

Stearic acid (2.2 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (2.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.2 equivalents)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl Acetate (B1210297) for elution

Procedure:

-

Dissolve rac-3-Chloro-1,2-propanediol and stearic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add DMAP to the solution, followed by the slow, portion-wise addition of DCC.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Chiral Resolution of this compound

The separation of the (R) and (S) enantiomers can be accomplished by chiral High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak AD-H or a similar column with a chiral selector like amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica gel.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: Ambient.

Procedure:

-

Dissolve a small amount of this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute with the mobile phase under isocratic conditions.

-

Monitor the elution profile using the UV detector. The two enantiomers should elute as separate peaks with distinct retention times.

-

Collect the fractions corresponding to each peak to obtain the isolated enantiomers.

-

The purity of the collected fractions can be confirmed by re-injection onto the same chiral column.

Potential Biological Significance and Signaling Pathways

Diacylglycerols are crucial second messengers in a variety of cellular signaling pathways, most notably in the activation of Protein Kinase C (PKC). The introduction of a chloro- group at the sn-3 position may alter the biological activity of the diacylglycerol analog.

The toxicity of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters, which can form during food processing, has been studied. These compounds are known to have adverse effects on the kidneys and male reproductive organs.[3] Upon ingestion, 3-MCPD esters are hydrolyzed to free 3-MCPD.[4]

The primary signaling role of diacylglycerols is the activation of PKC isoforms. This activation is initiated by the binding of diacylglycerol to the C1 domain of PKC, which recruits the enzyme to the cell membrane, leading to its activation and the subsequent phosphorylation of a multitude of downstream protein targets. This cascade regulates a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

The presence of the chloro- group in 1,2-Distearoyl-3-chloropropanediol could potentially influence its interaction with the C1 domain of PKC, either enhancing or inhibiting its activation. Furthermore, the stereochemistry at the C2 position is critical, as PKC is known to be stereoselectively activated by sn-1,2-diacylglycerols. Therefore, the (S)- and (R)-enantiomers of 1,2-Distearoyl-3-chloropropanediol are expected to exhibit different potencies as PKC activators or inhibitors.

Below is a generalized diagram of the diacylglycerol signaling pathway.

References

The Role of rac-1,2-Distearoyl-3-chloropropanediol in Lipid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a synthetic diacylglycerol (DAG) analog that plays a significant role in lipid research. Structurally, it is a glycerol (B35011) molecule esterified with stearic acid at the sn-1 and sn-2 positions, and a chlorine atom at the sn-3 position. This modification makes it a stable and valuable tool for investigating the complex roles of DAG in cellular signaling pathways. Unlike endogenous DAG, which is rapidly metabolized, the chloro-group at the sn-3 position renders this compound resistant to phosphorylation by diacylglycerol kinases (DGKs), thereby prolonging its signaling effects. This technical guide provides an in-depth overview of the properties, experimental applications, and signaling pathways associated with this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. Key properties are summarized in the table below.

| Property | Value | Reference |

| Synonyms | 1,2-Distearoyl-3-chloropropanediol, 3-Chloro-1,2-propanediol (B139630) distearate | |

| Molecular Formula | C₃₉H₇₅ClO₄ | |

| Molecular Weight | 643.46 g/mol | |

| CAS Number | 72468-92-9 | |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as chloroform (B151607) and methanol. Limited solubility in aqueous buffers. | |

| Storage | -20°C |

Role as a Diacylglycerol Analog in Signaling

Diacylglycerol is a critical second messenger that activates a variety of downstream signaling proteins, most notably Protein Kinase C (PKC) isoforms. The transient nature of endogenous DAG, due to its rapid conversion to phosphatidic acid (PA) by DGKs, makes studying its sustained effects challenging. This compound circumvents this limitation.

Inhibition of Diacylglycerol Kinase (DGK)

By lacking the hydroxyl group at the sn-3 position, this compound acts as a competitive inhibitor of DGK. This inhibition leads to an accumulation of DAG or the DAG analog itself at the membrane, resulting in prolonged activation of DAG-effector proteins.

Activation of Protein Kinase C (PKC)

As a DAG analog, this compound can directly bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation and translocation to cellular membranes. This sustained activation allows for detailed investigation of the downstream consequences of PKC signaling.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of this compound in specific experimental contexts.

In Vitro Diacylglycerol Kinase (DGK) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on DGK activity.

Materials:

-

Recombinant DGK enzyme

-

Diacylglycerol (substrate)

-

This compound (inhibitor)

-

ATP [γ-³²P]

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Lipid vesicles (e.g., phosphatidylserine)

-

Thin-layer chromatography (TLC) system

-

Phosphorimager

Procedure:

-

Prepare lipid vesicles containing diacylglycerol and phosphatidylserine (B164497) by sonication or extrusion.

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., chloroform/methanol) and evaporate the solvent to create a thin film. Resuspend the lipid film in the kinase assay buffer containing detergent (e.g., octyl-β-D-glucopyranoside) with vortexing to form micelles.

-

Set up the kinase reaction by adding the following to a microcentrifuge tube:

-

Kinase assay buffer

-

Lipid vesicles (substrate)

-

Varying concentrations of this compound

-

Recombinant DGK enzyme

-

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding ATP [γ-³²P].

-

Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a chloroform/methanol/HCl solution to extract the lipids.

-

Separate the radiolabeled phosphatidic acid from unreacted ATP and diacylglycerol using TLC.

-

Visualize and quantify the amount of [³²P]-phosphatidic acid using a phosphorimager.

-

Calculate the percentage of DGK inhibition at each concentration of this compound and determine the IC₅₀ value.

Cellular Protein Kinase C (PKC) Translocation Assay

Objective: To visualize the translocation of PKC in response to treatment with this compound.

Materials:

-

Cells expressing a fluorescently-tagged PKC isoform (e.g., PKCα-GFP)

-

Cell culture medium and supplements

-

This compound

-

Vehicle control (e.g., DMSO)

-

Confocal microscope

Procedure:

-

Plate cells expressing the fluorescently-tagged PKC isoform onto glass-bottom dishes suitable for live-cell imaging.

-

Allow cells to adhere and grow to the desired confluency.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Before imaging, replace the cell culture medium with an imaging buffer (e.g., phenol (B47542) red-free medium).

-

Acquire baseline fluorescence images of the cells, noting the predominantly cytosolic localization of the PKC-GFP.

-

Add this compound to the cells at the desired final concentration. Add vehicle control to a separate dish.

-

Acquire time-lapse images of the cells using the confocal microscope to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane and/or other cellular compartments.

-

Quantify the change in fluorescence intensity at the membrane versus the cytosol over time to determine the kinetics and extent of translocation.

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 3-chloro-1,2-propanediol with stearic acid.

General Reaction Scheme:

3-Chloro-1,2-propanediol + 2 Stearic Acid → this compound + 2 H₂O

This reaction is typically carried out in the presence of a catalyst, such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), in an appropriate organic solvent. Purification is commonly performed using column chromatography.

Conclusion

This compound is a valuable research tool for dissecting the roles of diacylglycerol in cellular signaling. Its resistance to metabolism by diacylglycerol kinases allows for sustained activation of DAG-dependent pathways, providing a means to study the long-term consequences of this signaling axis. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to effectively utilize this compound in their investigations into lipid-mediated cellular processes. As with any signaling modulator, careful dose-response experiments and appropriate controls are essential for robust and interpretable results.

The Precursor's Path: A Technical Guide to rac-1,2-Distearoyl-3-chloropropanediol in Lipid Synthesis and Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of rac-1,2-Distearoyl-3-chloropropanediol as a precursor for the synthesis of bioactive lipids, specifically focusing on the generation of 1,2-distearoyl-rac-glycerol (B72507), a potent activator of key cellular signaling pathways. This document provides a comprehensive overview of the chemical properties, synthesis methodologies, and downstream biological applications of this compound, with a focus on the diacylglycerol (DAG) activated Protein Kinase C (PKC) signaling cascade.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical characteristics of this compound and its diacylglycerol derivative is fundamental for their application in experimental settings. The following table summarizes these properties.

| Property | This compound | 1,2-Distearoyl-rac-glycerol |

| CAS Number | 72468-92-9 | 51063-97-9 |

| Molecular Formula | C₃₉H₇₅ClO₄ | C₃₉H₇₆O₅ |

| Molecular Weight | 643.46 g/mol | 625.02 g/mol |

| Physical State | Solid | Powder |

| Storage Temperature | -20°C | -20°C |

| Solubility | Soluble in organic solvents like chloroform. | Soluble in organic solvents. |

Synthesis of 1,2-Distearoyl-rac-glycerol: A Precursor Approach

This compound serves as a stable precursor for the generation of 1,2-distearoyl-rac-glycerol. The conversion is conceptually based on the hydrolysis of the chloro group to a hydroxyl group. While specific protocols for this exact substrate are not widely published, a generalized enzymatic approach using lipases is a promising and established method for the hydrolysis of related 3-MCPD esters.[1]

Proposed Enzymatic Hydrolysis Protocol

This protocol is a generalized procedure based on the enzymatic hydrolysis of similar chloropropanediol esters and would require optimization for this compound.

Materials:

-

This compound

-

Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym 435)

-

Organic solvent (e.g., hexane (B92381) or a solvent-free system)

-

Phosphate buffer (pH 7.0)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: Dissolve this compound in the chosen solvent in a reaction vessel. In a solvent-free system, the substrate can be gently heated to its melting point.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading will need to be optimized, but a starting point of 10% (w/w) of the substrate is common.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring.[2] The reaction progress can be monitored over time using thin-layer chromatography (TLC).

-

Reaction Termination: Once the reaction has reached completion (as determined by TLC), terminate the reaction by filtering off the immobilized enzyme.

-

Purification: Evaporate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to isolate the 1,2-distearoyl-rac-glycerol.

-

Characterization: Confirm the identity and purity of the synthesized 1,2-distearoyl-rac-glycerol using techniques such as NMR and mass spectrometry.

Expected Yield:

The yield of diacylglycerol from lipase-catalyzed hydrolysis of chloropropanediol diesters can be significant, with studies on related compounds showing release of over 95% of the corresponding alcohol from monoesters and up to 95% from diesters after prolonged incubation.[1] However, the specific yield for 1,2-distearoyl-rac-glycerol from its chloropropanediol precursor will need to be determined empirically.

The Diacylglycerol-Protein Kinase C Signaling Pathway

1,2-Diacylglycerols are critical second messengers that activate the Protein Kinase C (PKC) family of enzymes. This signaling pathway is implicated in a vast array of cellular processes, including proliferation, differentiation, and apoptosis.

Pathway Overview

The activation of conventional and novel PKC isoforms is initiated by the generation of diacylglycerol at the plasma membrane. This process recruits PKC from the cytosol to the membrane, where it becomes catalytically active.

Figure 1: The Diacylglycerol (DAG) activated Protein Kinase C (PKC) signaling pathway.

Experimental Workflow: From Precursor to Cellular Response

The use of this compound as a precursor allows for a controlled, in vitro generation of 1,2-distearoyl-rac-glycerol, which can then be used in cell-based assays to study PKC activation and its downstream consequences.

Workflow Diagram

Figure 2: Experimental workflow from precursor synthesis to cellular analysis.

Protocol for In Vitro PKC Activation Assay

This protocol describes a cell-based assay to measure the activation of PKC following treatment with synthesized 1,2-distearoyl-rac-glycerol.

Materials:

-

Cultured cells known to express PKC (e.g., MCF-7 breast cancer cells, neuronal cells).[3][4]

-

Synthesized and purified 1,2-distearoyl-rac-glycerol.

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Fixative (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibody against a PKC isoform (e.g., anti-PKCα).

-

Fluorescently labeled secondary antibody.

-

DAPI for nuclear staining.

-

Fluorescence microscope.

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency.

-

Preparation of DAG solution: Prepare a stock solution of 1,2-distearoyl-rac-glycerol in an appropriate solvent (e.g., DMSO). Further dilute to the final working concentrations in cell culture medium.

-

Cell Treatment: Replace the culture medium with the medium containing different concentrations of 1,2-distearoyl-rac-glycerol. Include a vehicle control (medium with DMSO). The effective concentration will need to be determined, but studies with other DAG analogs use concentrations in the micromolar range (e.g., 5-60 µM for diC8).[4]

-

Incubation: Incubate the cells for a short period (e.g., 5-60 minutes) to observe the translocation of PKC.[3]

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block non-specific binding with blocking buffer. Incubate with the primary anti-PKC antibody, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize the subcellular localization of PKC using a fluorescence microscope. In unstimulated cells, PKC will be predominantly cytosolic, while in activated cells, it will translocate to the plasma membrane.

-

Quantification: The degree of PKC translocation can be quantified by measuring the fluorescence intensity at the plasma membrane versus the cytosol in multiple cells for each treatment condition.

Quantitative Data on Diacylglycerol-Mediated PKC Activation

While specific dose-response data for 1,2-distearoyl-rac-glycerol is limited in the public domain, studies on other diacylglycerol analogs provide valuable insights into the concentrations required for biological activity.

| Diacylglycerol Analog | Cell Type | Assay | Effective Concentration | Reference |

| 1,2-dioctanoyl-sn-glycerol (diC8) | Embryonic Chicken Spinal Cord Neurons | Neurite Outgrowth Modulation | 5 µM (stimulation), 60 µM (inhibition) | [4] |

| 1,2-dioctanoyl-glycerol (diC8) | MCF-7 Human Breast Cancer Cells | PKC Translocation | 43 µg/ml (~125 µM) | [3] |

| 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | GH3 Pituitary Cells | Inhibition of Ca²⁺ currents | EC₅₀ ≈ 25 µM | [5] |

Conclusion

This compound is a valuable chemical tool for researchers in lipid biology and drug development. Its utility as a stable precursor for the synthesis of 1,2-distearoyl-rac-glycerol provides a means to generate a key signaling lipid for in vitro and cell-based studies. The ability to produce a specific diacylglycerol species allows for the detailed investigation of the activation of downstream signaling pathways, such as the PKC cascade, and the elucidation of the cellular consequences of their activation. The protocols and workflows presented in this guide offer a solid foundation for the application of this compound in lipid research, with the understanding that optimization for specific experimental systems is a crucial step for success.

References

- 1. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Certificate of Analysis for rac-1,2-Distearoyl-3-chloropropanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive explanation of the data and methodologies typically presented in a Certificate of Analysis (CoA) for rac-1,2-Distearoyl-3-chloropropanediol. It also explores the relevance of this molecule's core structure, 1,2-diacylglycerol (DAG), in cellular signaling and outlines the role of certified reference materials in such research.

Understanding the Certificate of Analysis

A Certificate of Analysis is a formal document that confirms a specific batch of a chemical product meets its predetermined specifications. For a reference standard like this compound, this document is crucial for ensuring the accuracy and reliability of experimental results.

Product Identification and General Properties

This section provides fundamental information about the compound.

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 72468-92-9 |

| Molecular Formula | C₃₉H₇₅ClO₄ |

| Molecular Weight | 643.46 g/mol |

| Synonyms | 3-Chloro-1,2-propanediol distearate, Stearic Acid (Chloromethyl)ethylene Ester |

| Appearance | White to off-white solid |

| Solubility | Soluble in chlorinated solvents (e.g., chloroform (B151607), dichloromethane) and warm hexane (B92381). |

| Storage | Store at -20°C for long-term stability. |

Analytical Specifications

This section details the results of quality control tests performed on a specific lot of the material.

| Test | Method | Specification | Result |

| Purity (by HPLC) | HPLC-UV (205 nm) | ≥ 98.0% | 99.2% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry (ESI+) | Conforms to molecular weight | Conforms |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.1% |

Experimental Protocols

The following are detailed methodologies representative of those used to generate the data in the CoA.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: Reversed-Phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 100% Acetonitrile.[1]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 205 nm.[1]

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent like chloroform or hexane to a final concentration of approximately 1 mg/mL.

-

Quantification: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Identity Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: 500 MHz NMR Spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Sample Concentration: 5-10 mg/mL.

-

Parameters:

-

Acquisition Time: 4.0 seconds.

-

Relaxation Delay: 3.0 seconds.

-

Number of Scans: 16.

-

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of this compound. Key expected signals would include those for the terminal methyl groups, the long methylene (B1212753) chains of the stearoyl groups, the glycerol (B35011) backbone protons, and the chloromethyl group protons.[2]

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive (ESI+).

-

Analysis Mode: Full scan.

-

Sample Preparation: The sample is dissolved in a compatible solvent (e.g., methanol/chloroform) and infused directly or via LC into the mass spectrometer.

-

Data Analysis: The resulting mass spectrum is examined for the presence of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that correspond to the calculated molecular weight of this compound.

Application in Research: Signaling Pathways and Workflow

While this compound is primarily an analytical standard, its core structure, 1,2-diacylglycerol (DAG), is a critical second messenger in cellular signaling. Understanding these pathways is vital for drug development in areas such as cancer and metabolic diseases.

The Diacylglycerol (DAG) Signaling Pathway

A key pathway involving DAG is the activation of Protein Kinase C (PKC). This pathway is initiated by the stimulation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC). This reaction generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and DAG.[3][4] DAG remains in the plasma membrane where it recruits and activates members of the PKC family, which in turn phosphorylate a multitude of downstream protein targets, leading to various cellular responses.[5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Signal transduction - Wikipedia [en.wikipedia.org]

- 5. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for Lipidomics Analysis Using rac-1,2-Distearoyl-3-chloropropanediol as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of rac-1,2-Distearoyl-3-chloropropanediol as a non-endogenous internal standard in quantitative lipidomics. This document outlines the rationale for its use, sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data processing to ensure accurate and reproducible quantification of various lipid classes in biological samples.

Introduction

Accurate quantification of lipids is essential for understanding their roles in health and disease. Lipidomics, the large-scale study of lipids, requires robust analytical methods to overcome challenges such as sample loss during extraction and variations in ionization efficiency during mass spectrometry analysis. The use of an internal standard (IS) is crucial to correct for these variations.

This compound is a synthetic, non-endogenous lipid that is structurally similar to diacylglycerols (DAGs). Its key features as an internal standard include:

-

Non-endogenous Nature: It is not naturally present in biological samples, thus avoiding interference with the measurement of endogenous lipids.

-

Structural Similarity: Its diacylglycerol-like structure ensures similar extraction and ionization behavior to many neutral lipid classes.

-

Mass Spectrometric Detection: It is readily distinguishable from endogenous lipids by mass spectrometry.

This document provides a framework for incorporating this compound into a quantitative lipidomics workflow.

Experimental Protocols

Preparation of Internal Standard Stock Solution

Materials:

-

This compound (high purity)

-

Methanol (B129727) (LC-MS grade)

-

Chloroform (B151607) (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks

Procedure:

-

Accurately weigh a precise amount of this compound.

-

Dissolve the weighed standard in a 2:1 (v/v) mixture of chloroform and methanol to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Store the stock solution in an amber glass vial at -20°C.

-

Prepare a working solution of the internal standard (e.g., 10 µg/mL) by diluting the stock solution with methanol.

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of lipids from plasma or serum samples.

Materials:

-

Biological sample (e.g., 100 µL of plasma)

-

This compound working solution (10 µg/mL)

-

Chloroform (LC-MS grade)

-

Methanol (LC-MS grade)

-

0.9% NaCl solution (aqueous)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To a clean glass tube, add 100 µL of the biological sample.

-

Add a known amount of the this compound working solution (e.g., 10 µL of 10 µg/mL solution). The exact amount should be optimized based on the expected concentration of the analytes of interest and the sensitivity of the mass spectrometer.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the sample at room temperature for 15 minutes.

-

Add 0.5 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Carefully collect the lower organic layer (chloroform phase) containing the lipids using a glass Pasteur pipette and transfer it to a new clean tube.

-

Dry the collected lipid extract under a gentle stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of a 1:1 v/v mixture of acetonitrile:isopropanol).

Caption: Lipid extraction workflow with internal standard.

LC-MS/MS Analysis

Instrumentation:

-

High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example for Reversed-Phase Chromatography):

-

Column: C18 reversed-phase column suitable for lipid separation (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic lipids.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 50°C.

-

Injection Volume: 5 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive and/or negative electrospray ionization (ESI).

-

Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan with data-dependent MS/MS for untargeted analysis.

-

MRM Transition for this compound (example): The specific precursor and product ions should be determined by direct infusion of the standard. For example, in positive mode, the [M+NH4]+ adduct could be monitored.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for optimal signal intensity.

Data Presentation and Quantitative Analysis

Data Processing

-

Peak Integration: Integrate the chromatographic peaks for the endogenous lipids and the internal standard (this compound).

-

Response Ratio Calculation: Calculate the response ratio for each endogenous lipid by dividing its peak area by the peak area of the internal standard.

-

Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

-

Calibration Curve: Prepare a series of calibration standards with known concentrations of the target lipid classes and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte to generate a calibration curve.

-

Quantification: Determine the concentration of the endogenous lipids in the samples by interpolating their response ratios on the calibration curve.

Caption: Data processing workflow for quantification.

Quantitative Data Summary

The following tables present hypothetical validation data for the use of this compound as an internal standard for the quantification of representative lipids from different classes. Actual performance may vary based on the specific matrix and instrumentation.

Table 1: Linearity of Response for Different Lipid Classes

| Lipid Class | Representative Analyte | Concentration Range (µg/mL) | R² |

| Diacylglycerol (DAG) | 1,2-Dioleoyl-glycerol | 0.1 - 10 | > 0.995 |

| Triacylglycerol (TAG) | Triolein | 0.5 - 50 | > 0.992 |

| Phosphatidylcholine (PC) | 1-Palmitoyl-2-oleoyl-PC | 0.2 - 20 | > 0.990 |

| Phosphatidylethanolamine (PE) | 1-Stearoyl-2-arachidonoyl-PE | 0.2 - 20 | > 0.988 |

Table 2: Recovery and Precision for Lipid Quantification

| Lipid Class | Spiked Concentration (µg/mL) | Recovery (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Diacylglycerol (DAG) | 1 | 95.2 | 4.5 | 6.8 |

| 5 | 98.1 | 3.2 | 5.1 | |

| Triacylglycerol (TAG) | 10 | 92.5 | 5.8 | 8.2 |

| 25 | 96.3 | 4.1 | 6.5 | |

| Phosphatidylcholine (PC) | 5 | 90.8 | 6.2 | 9.5 |

| 10 | 94.1 | 5.0 | 7.8 | |

| Phosphatidylethanolamine (PE) | 5 | 88.9 | 7.5 | 11.2 |

| 10 | 92.4 | 6.1 | 9.9 |

Application in a Signaling Pathway Context

This compound can be used as an internal standard to quantify key lipid mediators in signaling pathways. For example, in the diacylglycerol (DAG) signaling pathway, the precise quantification of different DAG species is crucial for understanding the activation of protein kinase C (PKC) and downstream cellular responses.

Caption: DAG signaling pathway with quantifiable lipid.

Conclusion

This compound serves as a valuable internal standard for the quantitative analysis of lipids in biological samples. Its non-endogenous nature and structural similarity to diacylglycerols make it particularly suitable for the quantification of neutral lipids. The provided protocols and validation data offer a starting point for researchers to develop and validate their own quantitative lipidomics methods. Careful optimization of sample preparation, chromatography, and mass spectrometry parameters is essential for achieving accurate and reproducible results.

Application Note: High-Precision Analysis of 3-MCPD Esters Using rac-1,2-Distearoyl-3-chloropropanediol-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined edible oils and fats.[1][2][3] Due to the potential health risks associated with 3-MCPD, including its classification as a possible human carcinogen (Group 2B), accurate and reliable analytical methods for its quantification are imperative for food safety and quality control.[2][3]

This application note details the use of rac-1,2-Distearoyl-3-chloropropanediol-d5 as an internal standard for the sensitive and accurate analysis of 3-MCPD esters. The use of a stable isotope-labeled internal standard that closely mimics the structure of the target analytes is crucial for correcting variations during sample preparation and analysis, thereby ensuring high-quality quantitative results.[4] This document provides comprehensive experimental protocols for indirect analysis methods, which involve the cleavage of 3-MCPD from its esterified form, derivatization, and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS).

Analytical Principle

The indirect analysis of 3-MCPD esters involves a multi-step process. First, the ester bonds are cleaved through transesterification, releasing free 3-MCPD. This is followed by a derivatization step to improve the volatility and chromatographic behavior of the analyte. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 3-MCPD to form a stable cyclic ester. The resulting derivative is then quantified by GC-MS or GC-MS/MS, using this compound-d5 as an internal standard to correct for analyte losses and matrix effects.

The general workflow for the indirect analysis of 3-MCPD esters is depicted below:

Experimental Protocols

Several official methods, including those from AOCS, ISO, and DGF, describe the indirect analysis of 3-MCPD esters.[5][6] The following is a detailed protocol adapted from established acidic transesterification methods.

Materials and Reagents:

-

This compound-d5 (Internal Standard)

-

3-MCPD standard

-

Tetrahydrofuran (THF)

-

Methanolic sulfuric acid (1.8%, v/v)

-

Saturated aqueous sodium bicarbonate solution

-

Aqueous sodium sulfate (B86663) solution (20%, w/v)

-

n-Hexane

-

Phenylboronic acid (PBA) derivatizing solution (e.g., 25% w/v in acetone/water 19:1, v/v)

-

Anhydrous sodium sulfate

Protocol for Acidic Transesterification and Derivatization:

-

Sample Preparation: Weigh approximately 100 mg of the oil or fat sample into a screw-cap glass tube.

-

Internal Standard Spiking: Add a known amount of this compound-d5 solution in THF to the sample.

-

Dissolution: Add 0.5 mL of THF and vortex for 20 seconds to dissolve the sample.

-

Transesterification: Add 1.8 mL of methanolic sulfuric acid, vortex for 20 seconds, and incubate in a water bath at 40°C for 16 hours.[2]

-

Reaction Quenching: After incubation, cool the tube to room temperature and add 0.5 mL of saturated aqueous sodium bicarbonate solution to stop the reaction.[7]

-

Fatty Acid Methyl Ester (FAME) Removal: Add 2 mL of 20% aqueous sodium sulfate solution. Extract the FAMEs by adding 2 mL of n-hexane, vortexing, and discarding the upper organic layer. Repeat the extraction.[2][7]

-

Derivatization: To the remaining aqueous layer, add 250 µL of PBA derivatizing solution. Seal the tube, vortex for 15 seconds, and heat at 80-90°C for 20 minutes.[2][7]

-

Derivative Extraction: After cooling, add 1-2 mL of n-hexane, vortex for 30 seconds to extract the 3-MCPD-PBA derivative.

-

Drying and Concentration: Transfer the upper hexane (B92381) layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water. The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Final Sample Preparation: Reconstitute the dried sample in a suitable volume of isooctane for GC-MS analysis.[8]

The following diagram illustrates the key steps in the sample preparation and analysis workflow:

GC-MS/MS Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer (GC-MS/MS)

-

Capillary Column: A mid-polarity column such as a 5% diphenyl / 95% dimethyl polysiloxane or a specific column for contaminant analysis is recommended. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

Typical GC-MS/MS Conditions:

| Parameter | Value |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 60°C (1 min), then 6°C/min to 190°C, then 20°C/min to 280°C (hold 30 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 3-MCPD-PBA | 196 | 147 |

| 3-MCPD-d5-PBA | 201 | 150 |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Quantitative Data and Method Performance

The use of this compound-d5 as an internal standard allows for robust and accurate quantification. The following table summarizes typical performance characteristics of indirect methods for 3-MCPD ester analysis.

| Parameter | Typical Value Range | Reference(s) |

| Limit of Detection (LOD) | 0.02 - 0.11 mg/kg | [2][9] |

| Limit of Quantification (LOQ) | 0.14 mg/kg | [2] |

| Linearity (R²) | > 0.99 | [8] |

| Recovery | 92.80% - 105.22% | [2] |

| Reproducibility (RSD) | 4.18% - 5.63% | [2] |

Conclusion

The analytical methodology detailed in this application note, utilizing this compound-d5 as an internal standard, provides a reliable and sensitive approach for the quantification of 3-MCPD esters in various food matrices. The protocol is based on well-established official methods and delivers high-quality data suitable for regulatory compliance and food safety assessment. The use of a deuterated internal standard is critical for achieving the accuracy and precision required in the analysis of these process contaminants.

References

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 4. researchgate.net [researchgate.net]

- 5. fediol.eu [fediol.eu]

- 6. gcms.cz [gcms.cz]

- 7. agilent.com [agilent.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]

Application Notes and Protocols for the Analysis of rac-1,2-Distearoyl-3-chloropropanediol in Food Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a fatty acid ester of 3-monochloropropane-1,2-diol (3-MCPD). These compounds, along with 2-MCPD esters and glycidyl (B131873) esters (GEs), are process-induced chemical contaminants found in a variety of processed foods, particularly refined edible oils and fats.[1][2][3] Their formation is often associated with high-temperature food processing, such as the deodorization step in oil refining, in the presence of chloride ions.[3][4][5] Due to potential health concerns, including carcinogenicity, regulatory bodies have established maximum levels for these contaminants in various food products.[2] Consequently, accurate and robust analytical methods for their determination are crucial for food safety and quality control.

This document provides a detailed protocol for the analysis of 3-MCPD esters, including this compound, in food matrices, primarily focusing on edible oils. The methodology is based on widely accepted indirect analytical approaches, which involve the cleavage of the ester bonds to release free 3-MCPD, followed by derivatization and analysis using gas chromatography-mass spectrometry (GC-MS). This approach is commonly used in standard methods such as DGF C-VI 18 (10), AOCS Cd 29c-13, and ISO 18363-1.[4]

Analytical Principle

The indirect analysis of 3-MCPD esters involves a multi-step process:

-

Extraction: The fat-containing portion of the food matrix is extracted using an appropriate solvent system. For liquid oils, this step may be omitted.

-

Transesterification (Ester Cleavage): The extracted 3-MCPD esters are subjected to acid- or base-catalyzed transesterification to release the free 3-MCPD.

-

Derivatization: The free 3-MCPD is derivatized to a more volatile and thermally stable compound suitable for GC analysis. Phenylboronic acid (PBA) is a commonly used derivatizing agent.[6][7]

-

Quantification: The derivatized 3-MCPD is quantified by GC-MS, often using an isotope-labeled internal standard for improved accuracy and precision.

Experimental Protocol

This protocol outlines a common indirect method for the determination of total 3-MCPD esters, reported as free 3-MCPD.

1. Reagents and Standards

-

Solvents: Tetrahydrofuran (THF), n-heptane, diethyl ether, petroleum ether, acetone (B3395972) (all analytical grade).

-

Standards:

-

Reagents:

-

Methanolic sulfuric acid (e.g., 1.8% v/v).[10]

-

Sodium hydrogen carbonate solution (saturated).[11]

-

Sodium sulfate (B86663) solution.

-

Phenylboronic acid (PBA) derivatization reagent.[7]

-

Sodium bromide.

-

2. Sample Preparation and Extraction

For solid or semi-solid food matrices, extraction of the fat is the initial step. Pressurized liquid extraction (PLE) or Soxhlet extraction can be employed.[8] For liquid oils and fats, the sample can be used directly.

3. Transesterification (Acid-Catalyzed)

-

Weigh approximately 100 mg of the oil or extracted fat into a screw-cap glass tube.[10][11]

-

Add a known amount of the internal standard solution (e.g., 3-MCPD-d5 ester).[9]

-

Dissolve the sample in a suitable solvent, such as 0.5 mL of tetrahydrofuran, and vortex for 20 seconds.[10]

-

Add 1.8 mL of methanolic sulfuric acid solution.[10]

-

Cap the tube tightly and incubate in a water bath at 40°C for 16 hours (overnight).[10]

-

After incubation, cool the sample to room temperature and quench the reaction by adding 0.5 mL of saturated sodium hydrogen carbonate solution.[11]

4. Liquid-Liquid Extraction

-

Add 2 mL of sodium sulfate solution and 2 mL of n-heptane to the tube.[11]

-

Vortex vigorously to extract the fatty acid methyl esters into the n-heptane layer.

-

Allow the phases to separate. The lower aqueous phase contains the released 3-MCPD.

5. Derivatization

-

Transfer the aqueous phase to a clean vial.

-

Add the phenylboronic acid derivatization reagent.[7]

-

Heat the mixture (e.g., 80°C for 20 minutes) to form the cyclic phenylboronate (B1261982) derivative of 3-MCPD.[7]

-

After cooling, extract the derivative with hexane (B92381).[7]

6. GC-MS Analysis

-

Inject a 1 µL aliquot of the hexane extract into the GC-MS system.

-

Gas Chromatography Conditions (Example):

-

Column: BPX-5 capillary column or equivalent.[10]

-

Injector Temperature: 250°C.[1]

-

Injection Mode: Splitless.[1]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.4 mL/min).[1]

-

Oven Temperature Program: 50°C (hold for 1 min), ramp to 145°C at 40°C/min (hold for 5 min), ramp to 160°C at 2°C/min, then ramp to 320°C at 40°C/min (hold for 5 min).[1]

-

-

Mass Spectrometry Conditions (Example):

Data Presentation

The following table summarizes typical method performance parameters from various studies for the analysis of 3-MCPD esters in food matrices.

| Parameter | Value | Food Matrix | Reference |

| Limit of Detection (LOD) | 0.1 mg/kg | Vegetable Oils | [12] |

| 0.11 mg/kg | Edible Plant Oils | [10] | |

| 0.026 mg/kg | Native Olive Oil | [13] | |

| 0.006 µg/g | Edible Oils | [14] | |

| Limit of Quantification (LOQ) | 0.2 mg/kg | Vegetable Oils | [12] |

| 0.14 mg/kg | Edible Plant Oils | [10] | |

| 0.041 mg/kg | Native Olive Oil | [13] | |

| 0.020 µg/g | Edible Oils | [14] | |

| Recovery Rate | 74 - 98% | Vegetable Oils | [12] |

| 92.80 - 105.22% | Edible Plant Oils | [10] | |

| 87.5 - 106.5% | Oil Matrix | [1] | |

| 91.9 - 109.3% | Edible Oils | [14] | |

| Repeatability (RSD) | 6.9 - 11.5% | Vegetable Oils | [12] |

| 4.18 - 5.63% | Edible Plant Oils | [10] | |

| 3.6 - 7.2% | Oil Matrix | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the analytical workflow for the determination of 3-MCPD esters.

Caption: Analytical workflow for 3-MCPD ester analysis.

Conclusion

The described protocol provides a robust and reliable framework for the determination of this compound and other 3-MCPD esters in various food matrices. Adherence to established methods and the use of appropriate internal standards are critical for achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in food safety analysis and quality control.

References

- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. mdpi.com [mdpi.com]

- 4. gcms.cz [gcms.cz]

- 5. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agriculturejournals.cz [agriculturejournals.cz]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 9. shimadzu.com [shimadzu.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. laballiance.com.my [laballiance.com.my]

- 12. agilent.com [agilent.com]

- 13. gcms.cz [gcms.cz]

- 14. Optimization of ultrasonic-assisted extraction of 3-monochloropropane-1,2-diol (MCPD) and analysis of its esters from edible oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the GC Analysis of rac-1,2-Distearoyl-3-chloropropanediol and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

rac-1,2-Distearoyl-3-chloropropanediol is a diester of 3-monochloropropane-1,2-diol (3-MCPD), a food processing contaminant that belongs to a group of chemical substances known as chloropropanols.[1][2] These compounds can be formed during the high-temperature processing of foods that contain fat and salt, particularly in refined vegetable oils.[1][2][3] Due to potential health concerns, including nephrotoxicity and testicular toxicity, the analysis of 3-MCPD and its esters is of significant importance in food safety and toxicology.[4]

Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and powerful technique for the analysis of 3-MCPD and its esters.[5] However, due to the low volatility and thermal instability of these compounds, a derivatization step is typically required to convert the analytes into more volatile and thermally stable derivatives suitable for GC analysis.[6] This application note provides detailed protocols for the derivatization of 3-MCPD esters, focusing on the widely used indirect analysis method involving transesterification followed by derivatization of the free 3-MCPD.

Principle of Analysis

The most common approach for the analysis of 3-MCPD esters is an indirect method.[1][2] This method involves the cleavage of the fatty acid esters to release the free 3-MCPD, which is then derivatized and quantified by GC-MS.[5] The derivatization typically targets the hydroxyl groups of the 3-MCPD molecule. Phenylboronic acid (PBA) is a widely used derivatizing agent that reacts with the two hydroxyl groups of 3-MCPD to form a stable cyclic phenylboronate (B1261982) ester, which is amenable to GC analysis.[7][8][9] Other derivatizing agents such as heptafluorobutyrylimidazole (HFBI) and silylating agents have also been used.[10][11]

Experimental Protocols

Protocol 1: Indirect Analysis of this compound via Transesterification and Derivatization

This protocol describes the cleavage of the fatty acid esters from this compound, followed by the derivatization of the resulting 3-MCPD with phenylboronic acid (PBA).

Materials and Reagents:

-

This compound standard

-

Tetrahydrofuran (B95107) (THF), HPLC grade

-

Saturated aqueous solution of sodium bicarbonate[2]

-

Ammonium (B1175870) sulfate (B86663) solution (20% w/v)[3]

-

Hexane (B92381), GC grade

-

Phenylboronic acid (PBA) derivatizing solution (1 g of PBA in 4 mL of acetone:water, 19:1 v/v)[1][2][3]

-

Internal Standard: 3-MCPD-d5

-

Vortex mixer

-

Water bath or heating block

-

Centrifuge

-

GC-MS system

Procedure:

-

Sample Preparation: Accurately weigh approximately 100 mg of the oil sample containing this compound into a screw-cap glass tube. Dissolve the sample in 0.5 mL of tetrahydrofuran and vortex for 20 seconds.[3]

-

Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 80 µL of 3-MCPD-d5) to the sample.

-

Transesterification: Add 1.8 mL of methanolic sulfuric acid solution.[2][3] Cap the tube tightly and vortex for 20 seconds. Incubate the mixture in a water bath at 40°C for 16 hours to ensure complete transesterification.[2][3]

-

Neutralization: After incubation, cool the tube to room temperature and add 0.5 mL of a saturated aqueous solution of sodium bicarbonate to stop the reaction.[2]

-

Fatty Acid Methyl Ester (FAME) Removal: Add 2 mL of 20% ammonium sulfate solution and extract the FAMEs with two portions of 2 mL of hexane.[2][3] Vortex vigorously and centrifuge to separate the layers. Discard the upper hexane layer.

-

Derivatization: To the remaining aqueous layer, add 250 µL of the PBA derivatizing solution.[1][2] Seal the tube, vortex for 15 seconds, and heat in a water bath at 90°C for 20 minutes.[1]

-

Extraction of Derivative: After cooling to room temperature, add 2 mL of hexane and vortex for 30 seconds to extract the derivatized 3-MCPD.[1]

-

GC-MS Analysis: Transfer the upper hexane layer to a GC vial for analysis. Inject an aliquot (e.g., 1 µL) into the GC-MS system.

Workflow for Indirect Analysis

Caption: Workflow for the indirect GC-MS analysis of 3-MCPD esters.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the indirect analysis of 3-MCPD esters using GC-MS. The values are indicative and may vary depending on the specific matrix, instrumentation, and method validation parameters.

| Parameter | Value | Reference(s) |

| Limit of Detection (LOD) | 0.11 mg/kg - 4.18 ng/g | [3][9] |

| Limit of Quantitation (LOQ) | 0.14 mg/kg - 0.0025 mg/L | [3][8] |

| Recovery | 74% - 105.22% | [1][2][3] |

| Reproducibility (RSD) | 4.18% - 16.2% | [1][2][3] |

| Linearity (R²) | >0.99 | [12] |

Discussion

The indirect method is robust and widely accepted for the quantification of total 3-MCPD esters. The transesterification step is critical for the release of free 3-MCPD from its esterified forms. The subsequent derivatization with PBA is efficient and yields a stable derivative that provides good chromatographic performance and mass spectrometric sensitivity.

It is important to note that direct analysis of intact 3-MCPD esters is challenging due to the large size and low volatility of the molecules, as well as the lack of commercially available standards for all possible ester forms. The indirect method, while not providing information on the specific fatty acid composition of the esters, offers a reliable means of quantifying the total amount of bound 3-MCPD.

For researchers interested in the analysis of free 3-MCPD and other chloropropanols, direct derivatization of the sample extract (after appropriate cleanup) with PBA or other agents can be performed. The choice of the derivatization reagent and method will depend on the specific analytes of interest and the sample matrix.

Signaling Pathway and Logical Relationships

The derivatization of 3-MCPD with phenylboronic acid is a chemical reaction that facilitates its analysis by GC-MS. The logical relationship is a sequence of steps designed to transform a non-volatile analyte into a volatile one.

Caption: Logical workflow from analyte to detection.

References

- 1. agilent.com [agilent.com]

- 2. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Fatty Acid Esters of 3-Monochloropropanediol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. gcms.cz [gcms.cz]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 8. Determination of 3-Monochloropropane-1,2-diol and 2-Monochloropropane-1,3-diol (MCPD) Esters and Glycidyl Esters by Microwave Extraction in Different Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]